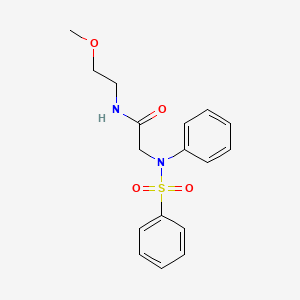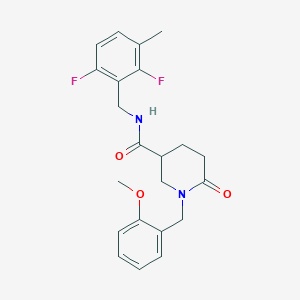
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide (MPG) is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPG is a selective inhibitor of the glycine transporter 1 (GlyT1), which is involved in the regulation of the neurotransmitter glycine in the central nervous system.
Mécanisme D'action
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide selectively inhibits GlyT1, which results in an increase in the extracellular concentration of glycine. This increase in glycine levels can enhance glycine-mediated neurotransmission and modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide can increase the extracellular concentration of glycine and enhance glycine-mediated neurotransmission. In vivo studies have shown that N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for GlyT1. This allows researchers to specifically investigate the role of GlyT1 in synaptic transmission and behavior. However, one limitation of using N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its potential off-target effects, as it may also inhibit other transporters or enzymes.
Orientations Futures
There are several future directions for the use of N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in scientific research. One area of interest is the investigation of the role of GlyT1 in neuropsychiatric disorders, such as schizophrenia and depression. Additionally, the development of more selective GlyT1 inhibitors may lead to the discovery of new therapeutic targets for these disorders. Another direction is the investigation of the effects of GlyT1 inhibition on synaptic plasticity and learning and memory processes, which may have implications for the development of cognitive enhancers.
Méthodes De Synthèse
The synthesis of N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-methoxyethylamine with phenylsulfonyl chloride to form N-(2-methoxyethyl)-N-phenylsulfonylamine. This compound is then reacted with N-(tert-butoxycarbonyl)glycine to form N-(2-methoxyethyl)-N-phenylsulfonylglycine. Finally, the tert-butoxycarbonyl group is removed to yield N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of GlyT1 in the central nervous system. GlyT1 is responsible for regulating the levels of glycine, which is an inhibitory neurotransmitter involved in the modulation of synaptic transmission. N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been used to study the effects of GlyT1 inhibition on synaptic transmission, plasticity, and behavior.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-13-12-18-17(20)14-19(15-8-4-2-5-9-15)24(21,22)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZVOSLAVGXGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)
![1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)

![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)